2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-imidazole
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Overview
Description
2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-imidazole is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a thiophene ring, and an imidazole ring
Mechanism of Action
Target of Action
Many compounds with an imidazole ring are known to interact with various receptors in the body, such as GABA receptors . The thiophene ring is a common feature in many pharmaceuticals and is known for its ability to bind to various biological targets .
Mode of Action
The interaction of these compounds with their targets often involves the formation of non-covalent bonds, such as hydrogen bonds and van der Waals interactions. The specific mode of action would depend on the exact nature of the target .
Biochemical Pathways
Compounds with these structural features can affect a variety of biochemical pathways. For example, some imidazole derivatives have been found to possess antiviral, anti-inflammatory, and anticancer activities, among others .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiophene-2-carbonyl chloride, which is then reacted with 4-chlorobenzyl mercaptan to form the intermediate compound. This intermediate is subsequently cyclized with an appropriate imidazole precursor under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or corrosion inhibitors.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which contain thiophene rings, are known for their anti-inflammatory and anesthetic properties.
Imidazole Derivatives: Compounds such as clotrimazole and ketoconazole, which feature imidazole rings, are widely used as antifungal agents.
Uniqueness
What sets 2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-imidazole apart is the combination of its functional groups, which may confer unique biological activities and chemical reactivity. The presence of both a thiophene ring and an imidazole ring in the same molecule is relatively rare and may offer synergistic effects in its applications.
Properties
IUPAC Name |
[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2OS2/c16-12-5-3-11(4-6-12)10-21-15-17-7-8-18(15)14(19)13-2-1-9-20-13/h1-6,9H,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPBJDWZOQHIMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)Cl)C(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24816314 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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